N-(3-acetamidophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-acetamidophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methylbenzyl group, and a dihydropyridine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes may include:
Acylation Reaction:
Benzylation: The attachment of the 4-methylbenzyl group via a benzylation reaction, often using benzyl chloride and a base such as sodium hydroxide.
Cyclization: The formation of the dihydropyridine ring through a cyclization reaction, which may involve the use of a suitable cyclizing agent and specific reaction conditions such as temperature and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(3-acetamidophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(3-acetamidophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the 4-methylbenzyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-8-10-17(11-9-15)14-25-12-4-7-20(22(25)28)21(27)24-19-6-3-5-18(13-19)23-16(2)26/h3-13H,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWWOKBLTOWSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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